molecular formula C6H6Cl3NO B12583436 Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- CAS No. 271260-81-2

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-

Cat. No.: B12583436
CAS No.: 271260-81-2
M. Wt: 214.5 g/mol
InChI Key: CRULYGAMSFOICG-UHFFFAOYSA-N
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Description

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the production of oxazole derivatives often utilizes flow chemistry techniques. This method allows for the rapid and efficient synthesis of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor . This approach not only improves the safety profile of the reaction but also provides pure products without the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aromatic oxazoles, while reduction can produce different oxazoline derivatives .

Mechanism of Action

The mechanism of action of oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-ethenyl-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRULYGAMSFOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=N1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461620
Record name Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271260-81-2
Record name Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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